molecular formula C2F3O2- B077799 Trifluoroacetate CAS No. 14477-72-6

Trifluoroacetate

Cat. No. B077799
CAS RN: 14477-72-6
M. Wt: 113.02 g/mol
InChI Key: DTQVDTLACAAQTR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383629B2

Procedure details

To a solution of tert-butyl 7-bromo-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate isomer 1 (200 mg, 0.44 mmol) in anhydrous CH2Cl2 (2 mL) was added 20% TFA in CH2Cl2 (10 mL) at 0° C. The reaction mixture was stirred at rt for 1 h. The reaction mixture was concentrated to give ethyl 2-(7-bromo-2,3-dihydrospiro[indene-1,4′-piperidine]-3-yl)acetate isomer 1 as its trifluoroacetate salt (156 mg, 100%), which was used to the next step without purification.
Name
tert-butyl 7-bromo-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
BrC1C=CC=C2C=1C1(CCN(C(OC(C)(C)C)=O)CC1)CC2CC(OCC)=O.[Br:29][C:30]1[CH:31]=[CH:32][CH:33]=[C:34]2[C:57]=1[C:37]1([CH2:42][CH2:41][N:40]([C:43](=[O:56])/[CH:44]=[CH:45]/[C:46]3[CH:51]=[CH:50][CH:49]=[CH:48][C:47]=3[C:52]([F:55])([F:54])[F:53])[CH2:39][CH2:38]1)[CH2:36][CH:35]2[CH2:58][C:59]([OH:61])=[O:60].[C:62]([OH:68])([C:64]([F:67])([F:66])[F:65])=[O:63]>C(Cl)Cl>[Br:29][C:30]1[CH:31]=[CH:32][CH:33]=[C:34]2[C:57]=1[C:37]1([CH2:38][CH2:39][N:40]([C:43](=[O:56])/[CH:44]=[CH:45]/[C:46]3[CH:51]=[CH:50][CH:49]=[CH:48][C:47]=3[C:52]([F:53])([F:55])[F:54])[CH2:41][CH2:42]1)[CH2:36][CH:35]2[CH2:58][C:59]([OH:61])=[O:60].[F:65][C:64]([F:67])([F:66])[C:62]([O-:68])=[O:63]

Inputs

Step One
Name
tert-butyl 7-bromo-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=C2C(CC3(CCN(CC3)C(=O)OC(C)(C)C)C12)CC(=O)OCC
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=CC=C2C(CC3(CCN(CC3)C(\C=C\C3=C(C=CC=C3)C(F)(F)F)=O)C12)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC=C2C(CC3(CCN(CC3)C(\C=C\C3=C(C=CC=C3)C(F)(F)F)=O)C12)CC(=O)O
Name
Type
product
Smiles
FC(C(=O)[O-])(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 156 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.